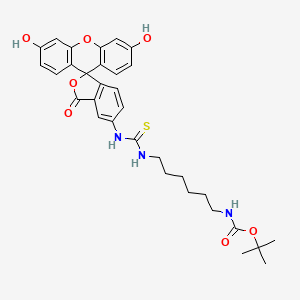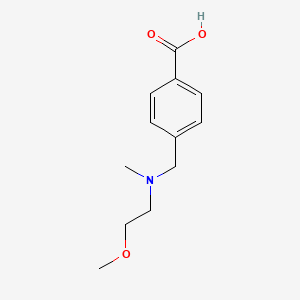![molecular formula C21H14Br2O4 B12083232 2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is a complex organic compound known for its unique structure and properties This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a dibromo-substituted phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- typically involves multiple steps, starting with the preparation of the naphthalene derivative and the dibromo-substituted phenol. These intermediates are then coupled through a series of reactions, including halogenation, esterification, and condensation reactions. The Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and controlled reaction environments are crucial to achieving efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Dibromoacetic acid: A simpler analog with two bromine atoms and an acetic acid moiety.
Dichloroacetic acid: Similar structure but with chlorine atoms instead of bromine.
Trichloroacetic acid: Contains three chlorine atoms and is known for its use in chemical peels and as a reagent.
Uniqueness
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is unique due to its combination of a naphthalene ring and a dibromo-substituted phenoxy group. This structure imparts distinct chemical properties and potential applications that are not observed in simpler analogs like dibromoacetic acid or dichloroacetic acid. The presence of the naphthalene moiety also enhances its potential for biological activity and industrial applications.
特性
分子式 |
C21H14Br2O4 |
|---|---|
分子量 |
490.1 g/mol |
IUPAC名 |
2-[2,6-dibromo-4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H14Br2O4/c22-17-9-13(10-18(23)21(17)27-12-20(25)26)5-8-19(24)16-7-6-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,25,26)/b8-5+ |
InChIキー |
MBAPQUAKCNYSCD-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


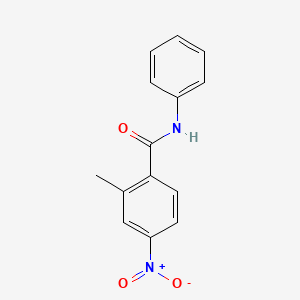
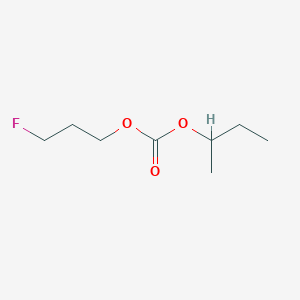
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)



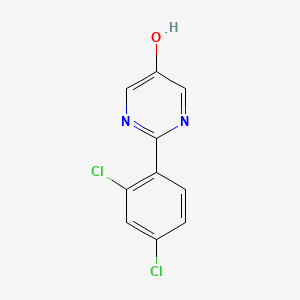
methylamine](/img/structure/B12083203.png)

